4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine
Description
4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methoxy groups at positions 4 and 6 and a phenoxy moiety bearing a trifluoromethyl (-CF₃) group at position 2. Its structural flexibility allows for diverse modifications, making it a scaffold for developing bioactive molecules .
Properties
IUPAC Name |
4,6-dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-19-10-7-11(20-2)18-12(17-10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZGNGYNEDTZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine is a heterocyclic compound notable for its unique structure that combines a pyrimidine ring with methoxy and trifluoromethyl substituents. This combination potentially enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.
- Methoxy Groups : Located at positions 4 and 6, these groups can influence the compound's lipophilicity and bioavailability.
- Trifluoromethyl Group : Positioned at the phenoxy substituent, this group enhances the electron-withdrawing properties, potentially increasing biological activity through improved interactions with biological targets.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies suggest that pyrimidine derivatives can act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. The presence of methoxy and trifluoromethyl groups may enhance the compound's efficacy as a COX-2 inhibitor. For example, similar compounds have shown moderate to strong inhibition against COX-2 with IC50 values ranging from 5 to 20 µM in various assays .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has been linked to their ability to inhibit COX enzymes. In vitro studies demonstrate that compounds with trifluoromethyl substituents often exhibit enhanced anti-inflammatory effects due to increased binding affinity to COX enzymes. This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes interactions with the enzyme active sites .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites of COX enzymes, thus preventing substrate access.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and target proteins, suggesting a high likelihood of effective inhibition .
Case Studies
- In Vitro Assays : A study evaluated multiple pyrimidine derivatives for their inhibitory effects on COX-2 and lipoxygenases (LOX). The results indicated that compounds similar to this compound exhibited significant inhibition with IC50 values ranging from 10 µM to 15 µM against COX-2 .
- Cytotoxicity Testing : In cytotoxicity assays against breast cancer cell lines (MCF-7), related compounds demonstrated varying degrees of activity, highlighting the potential for further development of this class of compounds as anticancer agents .
Summary Table of Biological Activities
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
One of the primary applications of 4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine lies in its herbicidal properties. Research indicates that compounds containing the pyrimidine structure exhibit significant herbicidal activity against a variety of weeds. Specifically, this compound has been shown to be effective against difficult and harmful weed species while being safe for crops like tomatoes and grasses .
Table 1: Herbicidal Activity Against Common Weeds
| Compound Name | Target Weeds | Efficacy (%) | Crop Safety |
|---|---|---|---|
| This compound | Various broadleaf and grassy weeds | High | Safe for tomatoes and grasses |
Pharmaceutical Applications
Anticancer Activity
Recent studies have explored the anticancer potential of trifluoromethyl pyrimidine derivatives, including this compound. These compounds have demonstrated efficacy against various cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549). The results indicate that these derivatives may serve as promising candidates for further development as anticancer agents .
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | IC50 (µg/ml) | Comparison Drug |
|---|---|---|---|
| This compound | PC3 | 5 | Doxorubicin |
| K562 | 5 | Doxorubicin | |
| HeLa | 5 | Doxorubicin | |
| A549 | 5 | Doxorubicin |
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that ensure high yields and purity. The compound is synthesized through methods that include chlorination, methoxylation, and oxosynthesis. The development of safer synthesis routes has been a focus to minimize operator sensitization risks during production .
Table 3: Synthesis Overview
| Step | Chemical Reaction | Yield (%) |
|---|---|---|
| Chlorination | Using phosphorus oxychloride | 92 |
| Methoxylation | Addition of sodium methoxide | 97.5 |
| Final Product Yield | Overall synthesis | High |
Case Studies
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of trifluoromethyl pyrimidine derivatives, including the target compound. It was found that certain derivatives exhibited excellent antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides like tebuconazole .
Case Study 2: Field Trials for Herbicidal Efficacy
Field trials conducted on various crops demonstrated the effectiveness of the compound in controlling weed populations without adversely affecting crop yield. The results indicated a significant reduction in weed biomass and an increase in crop health metrics.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s bioactivity and physicochemical properties are influenced by substitutions on the pyrimidine ring and pendant groups. Below is a detailed comparison with structurally related compounds.
Pyrimidine Derivatives with Trifluoromethylphenoxy Substituents
Key Observations:
- The trifluoromethylphenoxy group enhances bioactivity across diverse scaffolds (e.g., anticonvulsant in triazolo-pyrimidines vs. fungicidal in simple pyrimidines) .
- Fused heterocyclic systems (e.g., thieno-triazolo-pyrimidine) improve pharmacokinetic properties but may reduce synthetic accessibility .
Pyrimidine Derivatives with Alternative Substituents
Key Observations:
- Electron-withdrawing groups (e.g., methylsulfonyl, cyano) at position 2 shift applications from fungicides to herbicides or intermediates for drug synthesis .
- Bulky substituents (e.g., pyrazole-phenoxy) improve target specificity but may reduce solubility .
Agrochemical Performance
- Fungicidal Activity: this compound derivatives show moderate-to-high inhibition against plant pathogens like Sphaerotheca fuliginea and Rhizoctonia solani, outperforming non-CF₃ analogues .
- Herbicidal Potential: Methylsulfonyl derivatives act as intermediates for herbicides (e.g., mechlorethamine derivatives) but lack direct herbicidal activity in assays .
Medicinal Chemistry
- Triazolo-pyrimidine analogues with trifluoromethylphenoxy groups exhibit potent anticonvulsant activity, suggesting CNS permeability and metabolic stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with 3-(trifluoromethyl)phenol. Oxidation of 2-methylthio-4,6-dimethoxypyrimidine using hydrogen peroxide or mCPBA generates the reactive methylsulfonyl intermediate, which reacts with the phenol under microwave-assisted conditions (60–80°C, 1–2 hours) to improve yield . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), stoichiometric ratios (1:1.2 for phenol:pyrimidine), and purification via recrystallization (ethyl acetate/petroleum ether) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Characterization requires 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from the trifluoromethylphenoxy group at δ 7.5–8.5 ppm). LC-MS (m/z [M+H]+ ~365–387) verifies molecular weight, while X-ray crystallography resolves dihedral angles between the pyrimidine and aryl rings (~64°), critical for understanding planarity and steric effects .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Begin with in vitro kinase assays (e.g., FGFR1 inhibition) using ATP-competitive ELISA or fluorescence polarization. IC50 values are determined via dose-response curves (0.1–100 µM). Parallel cytotoxicity screening in cancer cell lines (e.g., HepG2, MCF-7) using MTT assays identifies selective activity. Positive controls (e.g., sorafenib) and structure-activity comparisons with analogs (e.g., thieno[2,3-d]pyrimidines) are critical .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using FGFR1 crystal structures (PDB: 3RHX) to predict binding poses. Key interactions include hydrogen bonds with Ala564 and hydrophobic contacts with the trifluoromethyl group. QM/MM simulations assess electronic effects of substituents (e.g., replacing methoxy with ethoxy) on binding energy. Validate predictions with synthesis and SPR-based binding affinity measurements .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Analyze SAR trends using multivariate regression (e.g., CoMFA, CoMSIA) correlating substituent properties (Hammett σ, logP) with IC50. For example, derivatives with cyclohepta[4,5]thieno rings show 10-fold higher activity than tetrahydro analogs due to improved planarity. Confirm via crystallographic overlap studies and free-energy perturbation (FEP) calculations .
Q. How can fluorination or isotopic labeling be incorporated to study metabolic stability?
- Methodological Answer : Introduce 19F NMR tags via Pd-catalyzed C–H fluorination at the pyrimidine C5 position. Alternatively, synthesize deuterated analogs (e.g., CD3O- groups) using deuterated methanol in nucleophilic substitution. Assess metabolic half-life in hepatocyte microsomes (HLM/RLM) with LC-MS/MS tracking. Isotope effects on CYP450 metabolism (e.g., CYP3A4) are quantified via kinetic isotope experiments .
Q. What advanced techniques optimize crystallization for X-ray studies of this hydrophobic compound?
- Methodological Answer : Use vapor diffusion with mixed solvents (e.g., chloroform:hexane 1:3) to slow nucleation. Additive screening (e.g., 2% n-octyl-β-D-glucopyranoside) improves crystal lattice packing. Low-temperature (100 K) data collection minimizes thermal motion artifacts. For poor diffracters, serial femtosecond crystallography (SFX) at synchrotrons resolves partial structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
